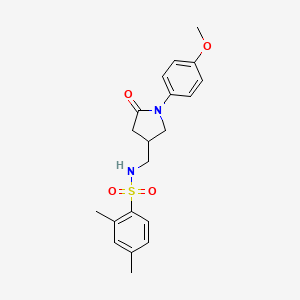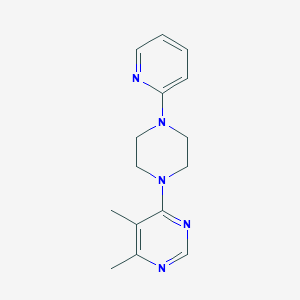
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Applications De Recherche Scientifique
Pharmacology: Metabolite of Buspirone
This compound is a metabolite of buspirone, a medication primarily used to treat anxiety disorders. It may be involved in the pharmacokinetics of buspirone, potentially contributing to its therapeutic effects or side effects .
Medicinal Chemistry: Anti-tubercular Agents
Researchers have synthesized derivatives of this compound as potential anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential as new therapeutic agents for tuberculosis treatment .
Biochemistry: Derivatization Reagent
In biochemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides. This application is crucial for spectrophotometric analysis and structural studies of phosphopeptides, aiding in the understanding of peptide and protein functions .
Biotechnology: Anti-fibrosis Activity
Derivatives of this compound have been studied for their anti-fibrosis activity. Some have shown promising results, outperforming known anti-fibrotic drugs in inhibiting fibrosis in hepatic stellate cells, which could lead to new treatments for fibrotic diseases .
Chemistry: Synthesis of Heterocycles
This compound is used as a starting reagent in the synthesis of various heterocyclic compounds. These heterocycles are important in the development of pharmaceuticals and materials with specific chemical properties .
Materials Science: Spectrophotometric Analysis
In materials science, the compound’s role in the derivatization of carboxyl groups is significant for the spectrophotometric analysis of materials, which is essential for characterizing the chemical composition and properties of novel materials .
Biology: Cytotoxicity Studies
The cytotoxicity of derivatives of this compound has been evaluated on human embryonic kidney cells (HEK-293). The results indicate that these compounds are non-toxic to human cells, which is an important consideration in drug development and biological research .
Molecular Docking Studies
In silico molecular docking studies have utilized derivatives of this compound to explore their interactions with biological targets. These studies help predict the binding affinity and mode of action of potential drugs, streamlining the drug discovery process .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, its physical and chemical properties, and its potential biological activities. For example, one study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives , suggesting that this could be a fruitful area for future research.
Propriétés
IUPAC Name |
4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-12-13(2)17-11-18-15(12)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILBOOBVHKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
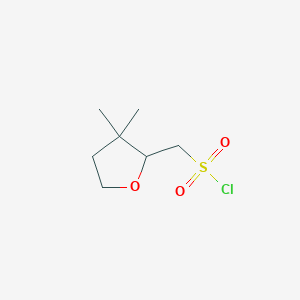
![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)
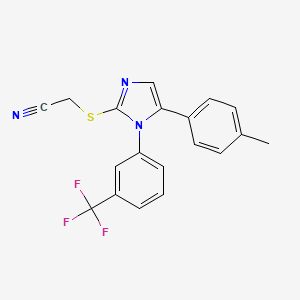
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)
![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

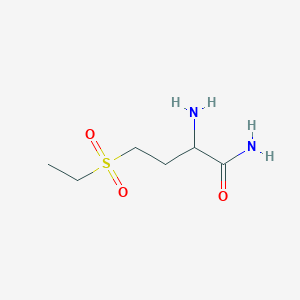


![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)
